Bis(2-ethylhexyl) phthalate

Catalog No.
S525563
CAS No.
117-81-7
M.F
C24H38O4
C24H38O4
C6H4(COOC8H17)2
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) phthalate

CAS Number

117-81-7

Product Name

Bis(2-ethylhexyl) phthalate

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate

Molecular Formula

C24H38O4
C24H38O4
C6H4(COOC8H17)2

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3

InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
In water, 2.70X10-1 mg/L at 25 °C
LESS THAN 0.01% IN WATER @ 25 °C
Soluble in blood and fluids containing lipoproteins
MISCIBLE WITH MINERAL OIL & HEXANE
Slightly soluble in carbon tetrachloride
Solubility in water: none
(75 °F): 0.00003%

Synonyms

Bis(2-ethylhexyl)phthalate, DEHP, Di 2 Ethylhexylphthalate, Di(2-ethylhexyl)phthalate, Di-2-Ethylhexylphthalate, Diethylhexyl Phthalate, Dioctyl Phthalate, Phthalate, Diethylhexyl, Phthalate, Dioctyl

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Description

The exact mass of the compound Bis(2-ethylhexyl) phthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)1.08e-07 min water, 2.70x10-1 mg/l at 25 °cless than 0.01% in water @ 25 °csoluble in blood and fluids containing lipoproteinsmiscible with mineral oil & hexaneslightly soluble in carbon tetrachloridesolubility in water: none(75°f): 0.00003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Fate and Effects

    Research in this area focuses on how DEHP behaves in the environment. Scientists investigate how DEHP degrades in different environments (soil, water) and how it affects living organisms in those environments. This information is crucial for assessing the ecological risks associated with DEHP exposure.

  • Human Exposure and Health Effects

    Studies have examined how humans are exposed to DEHP and how it might affect human health. This includes research on how DEHP enters the body, how it is metabolized, and potential health risks associated with exposure. Some areas of investigation include developmental and reproductive effects, as well as potential links to certain cancers.

  • Development of Safer Alternatives

    As research into DEHP's potential health effects continues, there is a growing focus on developing safer alternative plasticizers. This research involves synthesizing new compounds, testing their effectiveness as plasticizers, and assessing their potential environmental and health impacts.

Bis(2-ethylhexyl) phthalate, commonly referred to as di(2-ethylhexyl) phthalate, is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.6 g/mol. It is a colorless, oily liquid that is primarily used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. The compound is produced through the esterification of phthalic anhydride with 2-ethylhexanol, typically in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid .

This compound is notable for its low water solubility, which ranges from 0.0006 to 1.3 mg/L at 20-25°C, and its tendency to form colloidal dispersions in water . Bis(2-ethylhexyl) phthalate has been widely studied due to its potential health effects and environmental persistence.

DEHP has been classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Exposure to DEHP can occur through ingestion of contaminated food or beverages, inhalation of dust particles containing DEHP, or dermal contact with DEHP-containing products. Studies suggest chronic exposure to DEHP might be linked to adverse effects on the male and female reproductive systems, birth defects, and hormonal imbalances.

Data and Case Studies

  • A study published in Environmental Health Perspectives (2004) found an association between prenatal exposure to DEHP and shorter anogenital distance in male infants, suggesting potential developmental impacts.
  • A case study reported in Human Reproduction (2010) linked occupational exposure to DEHP with altered sperm parameters in male workers.

The primary chemical reaction for synthesizing bis(2-ethylhexyl) phthalate involves the following:

  • Esterification Reaction:
    Phthalic Anhydride+2×2 EthylhexanolAcid CatalystBis 2 ethylhexyl phthalate+Water\text{Phthalic Anhydride}+2\times \text{2 Ethylhexanol}\xrightarrow{\text{Acid Catalyst}}\text{Bis 2 ethylhexyl phthalate}+\text{Water}

In terms of degradation, bis(2-ethylhexyl) phthalate can undergo hydrolysis to form mono(2-ethylhexyl) phthalate and 2-ethylhexanol. The hydrolysis reaction can be represented as follows:

  • Hydrolysis Reaction:
    Bis 2 ethylhexyl phthalate+WaterMono 2 ethylhexyl phthalate+2 Ethylhexanol\text{Bis 2 ethylhexyl phthalate}+\text{Water}\rightarrow \text{Mono 2 ethylhexyl phthalate}+\text{2 Ethylhexanol}

Photodegradation also plays a role in its environmental fate, where it reacts with hydroxyl radicals in the atmosphere, with a half-life estimated at around one day .

Research indicates that bis(2-ethylhexyl) phthalate exhibits various biological activities that could impact human health. It is known to disrupt endocrine function and has been linked to reproductive toxicity. Studies have shown that exposure can lead to damage of the blood-testis barrier and has been associated with conditions such as endometriosis in women .

Additionally, bis(2-ethylhexyl) phthalate has been implicated in cardiovascular effects, including irregular heart rhythms and altered cardiac cell behavior due to its influence on gene expression related to lipid metabolism and peroxisome proliferation .

The synthesis of bis(2-ethylhexyl) phthalate primarily follows the esterification route described earlier. The process typically involves:

  • Mixing phthalic anhydride with an excess of 2-ethylhexanol.
  • Adding an acid catalyst to facilitate the reaction.
  • Heating the mixture under controlled conditions to promote ester formation.
  • The resulting product is then purified through distillation or other means to remove unreacted materials and byproducts .

Bis(2-ethylhexyl) phthalate is predominantly used as a plasticizer in the production of flexible PVC products. Its applications include:

  • Construction Materials: Used in flooring, roofing membranes, and wall coverings.
  • Medical Devices: Incorporated into blood bags and tubing due to its flexibility.
  • Consumer Goods: Found in toys, packaging materials, and automotive interiors.

Its ability to enhance flexibility and durability makes it valuable across these industries .

Interaction studies focus on how bis(2-ethylhexyl) phthalate behaves in biological systems and its metabolic pathways. Upon ingestion or exposure, it is metabolized into mono(2-ethylhexyl) phthalate, which is further oxidized into more polar derivatives .

Research indicates significant variability in bioavailability among different species; for example, primates exhibit lower bioavailability compared to rats . Furthermore, interaction studies have revealed that bis(2-ethylhexyl) phthalate can accumulate in biological tissues but does not significantly persist within organisms over time .

Several compounds share structural similarities with bis(2-ethylhexyl) phthalate. Here are some notable examples:

Compound NameMolecular FormulaCommon UsesUnique Features
Di-n-butyl phthalateC16H22O4Plasticizer in adhesives and coatingsShorter alkyl chains compared to DEHP
Diisononyl phthalateC27H46O4Plasticizer for PVC and rubberLonger alkyl chains enhancing flexibility
Di-n-octyl phthalateC24H38O4Used in lubricants and sealantsSimilar properties but different chain lengths
Diisodecyl phthalateC28H46O4Plasticizer for flexible PVCVery long alkyl chains affecting solubility

Bis(2-ethylhexyl) phthalate stands out due to its widespread use and regulatory scrutiny regarding its potential health impacts compared to other similar compounds. Its unique branched-chain structure contributes to its distinct physical properties, making it particularly effective as a plasticizer while also raising concerns over environmental persistence and biological effects .

The industrial synthesis of bis(2-ethylhexyl) phthalate begins with the careful selection and preparation of two primary raw materials: phthalic anhydride and 2-ethylhexanol. The quality and purity of these starting materials directly influence the efficiency of the esterification process and the final product quality [1] [2].

Phthalic anhydride, the aromatic acid anhydride component, is predominantly manufactured through the catalytic oxidation of ortho-xylene over vanadium pentoxide catalysts at temperatures between 320-400°C [3]. This process achieves approximately 70% selectivity with the simultaneous production of about 10% maleic anhydride as a byproduct [3]. The naphthalene-based production route, known as the Gibbs phthalic anhydride process, involves the oxidation of naphthalene using vanadium pentoxide catalysts in fluidized bed reactors [4]. Modern industrial facilities utilize the ortho-xylene method for approximately 90% of phthalic anhydride production due to its superior atom economy and reduced raw material costs [5].

The second critical raw material, 2-ethylhexanol, is synthesized through a multi-step process beginning with propylene trimerization [6]. The industrial production pathway involves the hydroformylation of propylene to butyraldehyde using hydrogen and carbon monoxide, followed by aldol condensation to form 2-ethyl-3-hydroxyhexanal, which undergoes dehydration and subsequent hydrogenation to yield 2-ethylhexanol [6]. This branched primary alcohol exists as two stereoisomeric forms and is typically supplied as a racemic mixture in equal proportions [2].

The specifications for raw material purity are stringent, with phthalic anhydride requiring greater than 99.5% purity and 2-ethylhexanol requiring greater than 99.0% purity [7]. The global annual production volumes are approximately 4.5 million tonnes for phthalic anhydride and 2.5 million tonnes for 2-ethylhexanol, reflecting the significant industrial demand for these intermediates [8].

Catalyzed Esterification Mechanisms

Reaction Mechanism and Kinetics

The esterification of phthalic anhydride with 2-ethylhexanol follows a two-step mechanism involving the formation of mono-2-ethylhexyl phthalate as an intermediate, followed by its conversion to the final diester product [9]. The reaction proceeds through acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the anhydride [1].

The kinetic studies reveal that the esterification follows first-order kinetics with respect to mono-2-ethylhexyl phthalate concentration, while the reaction rate remains independent of 2-ethylhexanol concentration when the alcohol is present in excess [9] [10]. The activation energy for the sulfuric acid-catalyzed process has been determined to be 47.3 kilojoules per mole, indicating a moderately temperature-dependent reaction [9].

The overall stoichiometry requires two moles of 2-ethylhexanol per mole of phthalic anhydride, but industrial processes typically employ a molar excess of 2.5:1 to 6:1 to drive the reaction to completion and compensate for alcohol losses during the reaction [1] [9]. The reaction temperature is maintained between 100-125°C, with optimal conditions at 105±1°C to balance reaction rate and minimize side reactions [11].

Catalyst Selection and Performance

Sulfuric acid remains the most widely used catalyst for industrial bis(2-ethylhexyl) phthalate production due to its high activity and established process technology [1] [9]. The catalyst concentration typically ranges from 0.6 to 3.1 moles per cubic decimeter, with 1.56 moles per cubic decimeter representing optimal conditions for maximum conversion efficiency [9].

Alternative catalysts have been investigated, including para-toluenesulfonic acid, which demonstrates superior selectivity of 96-99% compared to sulfuric acid's 95-98% selectivity [12]. Tetrabutyl titanate offers advantages in terms of reduced corrosivity and potential for catalyst recovery, though it requires higher operating temperatures of 120-140°C [13]. Solid superacidic catalysts represent an emerging technology that provides easier catalyst recovery and reduced environmental impact, achieving 92-96% selectivity at operating temperatures of 110-130°C [14].

Lewis acid catalysts such as aluminum chloride exhibit moderate activity but suffer from high corrosivity and difficult recovery procedures [15]. Ion exchange resins offer low corrosivity and easy recovery but demonstrate only low to moderate activity levels, limiting their industrial application to niche processes [15].

Industrial-Scale Process Optimization

Reactor Design and Configuration

Industrial bis(2-ethylhexyl) phthalate production utilizes specialized reactor configurations optimized for efficient heat and mass transfer while ensuring complete water removal [11]. Modern facilities employ horizontal reactor designs with combined heating unit construction patterns, which have demonstrated superior performance compared to traditional vertical glass-lined kettles [11].

The horizontal reactor configuration incorporates U-shaped heating tube bundles arranged in a specific geometric pattern to maximize heat transfer efficiency [11]. This design achieves feed temperatures of 92±1°C and maintains reactor temperatures at 105±1°C with exceptional temperature control precision [11]. The improved heat transfer characteristics result in higher ester purity levels, with thick ester concentrations reaching 95.276% compared to 92.07% achieved in conventional reactor designs [11].

Process optimization also involves the implementation of efficient water removal systems, as the esterification reaction produces water as a byproduct that must be continuously removed to prevent reaction equilibrium limitations [9]. Azeotropic distillation using Dean-Stark apparatus or equivalent industrial-scale water separators ensures complete water removal and maintains reaction driving force [1].

Heat Integration and Energy Management

Energy efficiency represents a critical aspect of industrial process optimization, with modern facilities achieving 85% heat recovery through integrated heat exchange networks [16]. The exothermic nature of the esterification reaction provides opportunities for heat integration, where reaction heat can be utilized for feed preheating and downstream separation processes [16].

Advanced process control systems maintain precise temperature profiles throughout the reactor system, with temperature variations controlled to within ±1°C of setpoint values [11]. This level of control ensures consistent product quality and minimizes the formation of undesired byproducts that can occur at elevated temperatures [11].

The implementation of combined heating and cooling systems allows for efficient temperature management during both reaction and separation phases [16]. Modern facilities utilize multiple heat exchanger configurations to optimize energy utilization and reduce overall process operating costs [16].

Byproduct Management and Quality Control

Byproduct Formation and Characterization

The industrial synthesis of bis(2-ethylhexyl) phthalate generates several byproducts that require careful management to ensure product quality and environmental compliance [17]. Water represents the primary byproduct, comprising 3-6% by weight of the reaction mixture and necessitating continuous removal through azeotropic distillation [11].

Mono-2-ethylhexyl phthalate formation occurs as an intermediate species, typically present at 1-5% by weight concentrations [18]. This intermediate undergoes further esterification to form the desired diester product, but incomplete conversion can result in residual monoester content in the final product [19]. Advanced process control ensures nearly complete conversion of the monoester intermediate through optimized reaction time and temperature management [9].

Unreacted 2-ethylhexanol typically represents 1-2% by weight of the product mixture and is recovered through distillation for recycle to the process [11]. The recovery and reuse of excess alcohol improves overall process economics and reduces waste generation [17].

Minor byproducts include phthalic acid formed through anhydride hydrolysis, higher molecular weight esters from side reactions, and catalyst residues [20]. These components are present at concentrations below 0.1% to 0.5% by weight but require removal to meet product specifications [21].

Quality Control and Analytical Methods

Industrial quality control systems employ comprehensive analytical techniques to ensure product purity and consistency [21]. Gas chromatography-mass spectrometry serves as the primary analytical method for quantitative determination of bis(2-ethylhexyl) phthalate purity and identification of impurities [22].

Continuous monitoring protocols include real-time analysis of key process parameters such as temperature, pressure, and composition throughout the production process [23]. Statistical process control methods ensure that product quality remains within specified limits and identify potential process deviations before they impact final product quality [21].

The target product purity of 99.9% bis(2-ethylhexyl) phthalate requires sophisticated separation and purification techniques [11]. Vacuum distillation systems operating under reduced pressure conditions minimize thermal degradation while achieving the required purity levels [22]. Modern facilities consistently achieve 99.5% typical purity with advanced process control and separation technology [11].

Quality control procedures also encompass environmental monitoring and byproduct management to ensure compliance with regulatory requirements [17]. Comprehensive waste management protocols address the treatment and disposal of process waste streams, catalyst residues, and water treatment requirements [23].

Bis(2-ethylhexyl) phthalate functions as a highly effective plasticizer for polyvinyl chloride through a complex molecular-level mechanism that fundamentally alters the polymer's physical and mechanical properties. The plasticization process begins with the penetration of bis(2-ethylhexyl) phthalate molecules into polyvinyl chloride resin particles, causing significant swelling and molecular reorganization [1]. During this incorporation phase, the polar groups within the polyvinyl chloride structure become separated, allowing the plasticizer's polar groups to establish intermolecular interactions with those of the resin matrix [1].

The effectiveness of bis(2-ethylhexyl) phthalate as a plasticizer stems from its optimal molecular structure, which includes appropriate molecular size, polarity characteristics, and solid-gel transition temperature properties that enable efficient polymer-plasticizer interactions [1]. Research has demonstrated that bis(2-ethylhexyl) phthalate creates substantial "free volume" within the polymer structure, facilitating molecular flexibility that is entirely absent in unplasticized polyvinyl chloride [1]. This molecular lubricant effect allows polymer chains to move more freely relative to one another, dramatically reducing the material's rigidity and brittleness [2].

Table 1: Bis(2-ethylhexyl) phthalate Plasticization Mechanisms in Polyvinyl Chloride

ParameterPure PVCDEHP Plasticized PVC (15-30%)DEHP Plasticized PVC (40-50%)References
Glass Transition Temperature (Tg) Reduction84-104°C42-62°C25-42°C [3] [4] [5] [6]
Plasticizer Concentration0%15-30 wt%40-50 wt% [1] [7] [8]
Young's Modulus Reduction52 MPa25-35 MPa15-25 MPa [9] [10] [11] [12]
Tensile Strength Change52 MPa25-35 MPa15-25 MPa [9] [10] [12]
Elongation at Break Increase40.80%60-80%80-90% [9] [10]
Molecular Mobility EnhancementLimitedEnhancedHigh [1] [2] [3]
Hydrogen Bond InteractionStrong PVC-PVCPVC-DEHP interactionWeakened PVC-PVC [1] [2] [13]
Polymer-Plasticizer CompatibilityN/AExcellentVery Good [14] [15]

Molecular dynamics simulations have revealed that bis(2-ethylhexyl) phthalate achieves superior plasticization efficiency by reducing the glass transition temperature of polyvinyl chloride by approximately 100 K, from between 350-400 K to 250-300 K [3] [4]. This dramatic reduction in glass transition temperature represents one of the most significant performance metrics for plasticizer effectiveness. The hydrogen bonding interactions between bis(2-ethylhexyl) phthalate and polyvinyl chloride play a crucial role in determining plasticization efficiency, with molecular studies demonstrating that polymer-solvent hydrogen bonding interaction strength decreases with dilution at the molecular level [2] [13].

The concentration-dependent effects of bis(2-ethylhexyl) phthalate demonstrate a clear relationship between plasticizer loading and mechanical property modifications. At concentrations of 15-30 weight percent, bis(2-ethylhexyl) phthalate provides substantial flexibility improvements while maintaining adequate mechanical integrity [9] [10]. Higher concentrations of 40-50 weight percent result in further reductions in modulus and tensile strength, accompanied by significant increases in elongation at break, reaching values of 80-90 percent [9] [10]. The molecular mobility enhancement achieved through bis(2-ethylhexyl) phthalate incorporation allows polyvinyl chloride chains to enter the long-time diffusive regime earlier, while maintaining similar dynamics in short-time relaxation processes [3].

Dielectric Properties in Capacitor Manufacturing

Bis(2-ethylhexyl) phthalate exhibits significant dielectric properties that make it suitable for specific capacitor manufacturing applications, particularly in low-frequency and specialized dielectric applications. The compound demonstrates a dielectric constant of 5.10 at 24°C, which provides moderate dielectric performance for capacitor applications [16] [17] [18]. This dielectric constant value, combined with a dipole moment of 2.84 D, indicates the material's ability to store electrical energy through polarization mechanisms [16].

Table 2: Dielectric Properties of Bis(2-ethylhexyl) phthalate for Capacitor Applications

PropertyValueMeasurement ConditionReferences
Dielectric Constant5.10 at 24°CStandard temperature [16] [17] [18]
Dipole Moment2.84 DStandard conditions [16]
Molecular Refractive Power113.46 mL/molStandard conditions [16]
Electrical ConductivityLow (High Resistance)DC conditions [19] [8] [20]
Breakdown VoltageHighHigh voltage testing [19] [20]
Operating Temperature Range-55°C to 385°COperational limits [17] [18] [21]
Frequency StabilityGood at low frequencies0.01-1 Hz range [22] [23]
Energy Density CapabilityModerateCapacitor applications [22] [20]

The electrical conductivity characteristics of bis(2-ethylhexyl) phthalate demonstrate high resistance properties under direct current conditions, which is essential for capacitor applications requiring minimal leakage current [19] [8] [20]. Research has shown that bis(2-ethylhexyl) phthalate provides satisfactory electrical properties that enable the production of highly elastic compounds with reasonable electrical performance [8]. The material's ability to maintain electrical integrity over a wide temperature range, from -55°C to 385°C, makes it suitable for capacitor applications requiring thermal stability [17] [18] [21].

The frequency stability of bis(2-ethylhexyl) phthalate shows optimal performance in the low-frequency range, particularly between 0.01 to 1 Hz [22] [23]. This frequency response characteristic makes the material particularly suitable for power supply filter applications, where capacitors are used to store electrical charge and moderate voltage and current fluctuations [22]. The molecular refractive power of 113.46 mL/mol provides insight into the material's optical and dielectric behavior, contributing to its overall electrical performance characteristics [16].

Studies have demonstrated that bis(2-ethylhexyl) phthalate exhibits good heat stability and electric insulation properties, making it a preferred choice for heat-resistant electrical applications [8]. However, the branched alkyl chain structure can make the material susceptible to oxidation at higher temperatures, which may lead to degradation and affect long-term electrical performance [8]. The energy density capability of bis(2-ethylhexyl) phthalate is considered moderate compared to specialized high-performance dielectric materials, but sufficient for applications where flexibility and processing characteristics are prioritized alongside electrical performance [22] [20].

Medical Device Compatibility and Leaching Dynamics

Bis(2-ethylhexyl) phthalate demonstrates complex compatibility characteristics with medical devices, characterized by significant leaching dynamics that vary considerably based on device type, contact conditions, and environmental factors. The compound is widely used in medical device manufacturing, particularly in polyvinyl chloride-based products, where it typically comprises 31-34 percent of peritoneal dialysis sets and up to 40 percent in various medical tubing applications [24] [25] [26].

Table 3: Medical Device Compatibility and Leaching Dynamics of Bis(2-ethylhexyl) phthalate

Medical Device TypeDEHP Content (%)Leaching Rate (μg/device)Contact Time EffectTemperature SensitivityReferences
Intravenous Fluid Bags31-34%11.0-3260Immediate to 6 monthsModerate [27] [28] [26] [29]
Blood Storage Bags25-40%165-54600Days to weeksHigh [24] [30] [31]
Medical Tubing20-35%0.36-331Hours to daysHigh [27] [32] [25]
Respiratory Equipment15-30%1.31-1730HoursModerate [27] [28]
Surgical Gloves10-25%LowShort termLow [24] [33]
Dialysis Equipment30-40%VariableExtendedHigh [25] [26] [29]
Catheters20-30%0.13-17700VariableModerate [27] [25]
Feeding Tubes25-35%0.18-340DaysModerate [27] [25]

The leaching dynamics of bis(2-ethylhexyl) phthalate from medical devices demonstrate significant variability based on multiple factors including temperature, storage time, amount of bis(2-ethylhexyl) phthalate present in devices, and mechanical agitation during contact with medical solutions [25]. Research has shown that bis(2-ethylhexyl) phthalate was detected in 98 percent of analyzed medical devices, with median leaching amounts of 22.3 μg per device, though values ranged dramatically from non-detectable levels to 54,600 μg [27] [28]. The highest leaching amount of 54,600 μg was observed from a neonatal expiratory filter set, highlighting the particular vulnerability of pediatric medical applications [27].

Migration studies have revealed that bis(2-ethylhexyl) phthalate leaching occurs at different rates depending on the polymer matrix and contact medium. In polyvinyl chloride bags, bis(2-ethylhexyl) phthalate migration into stored solutions (amino acids, glucose, and saline) begins within the first days of contact, while migration from ethylene vinyl acetate bags starts only after approximately 6 months of solution storage [26] [29]. The type of fluid in contact with medical devices significantly affects leaching rates, with the highest amounts of total phthalates detected in fat emulsion infusions (458 ng), which can be explained by the lipophilic nature of bis(2-ethylhexyl) phthalate [27] [28].

Temperature represents a critical factor in bis(2-ethylhexyl) phthalate leaching dynamics, with elevated temperatures significantly accelerating migration rates [25] [34]. Extracorporeal membrane oxygenation procedures present particularly high exposure risks due to blood contact with polyvinyl chloride lines at high flow rates (5-6 L/min) and mechanical strain at 37°C for extended periods [34]. These conditions, which favor plasticizer migration, can result in considerable amounts of bis(2-ethylhexyl) phthalate and its metabolite mono(2-ethylhexyl) phthalate in patient circulation [34].

Table 4: Temperature-Dependent Diffusion Coefficients of Bis(2-ethylhexyl) phthalate in Polyvinyl Chloride

Temperature (K)DEHP Diffusion Coefficient (m²/s)Activation Energy RangeReferences
3002.269 × 10⁻¹⁴Low temperature regime [3]
5004.436 × 10⁻¹²Intermediate regime [3]
6001.282 × 10⁻¹¹Transition region [3]
7001.060 × 10⁻⁹High temperature regime [3]
8003.038 × 10⁻⁹Degradation region [3]

Research has demonstrated significant differences between medical devices labeled as "bis(2-ethylhexyl) phthalate-free" and conventional devices. Remarkably, 93 percent of devices labeled as bis(2-ethylhexyl) phthalate-free still contained detectable amounts of the compound, though at lower concentrations (median: 0.53 μg versus 83.3 μg for conventional devices) [27] [28]. This finding indicates that complete elimination of bis(2-ethylhexyl) phthalate from medical device manufacturing remains challenging, even with alternative plasticizer formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999)
NKRA; Pellets or Large Crystals; Liquid
Colorless, oily liquid with a slight odor; [NIOSH]
COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, oily liquid with a slight odor.

Color/Form

Liquid
Colorless, oily liquid

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

390.27700969 g/mol

Monoisotopic Mass

390.27700969 g/mol

Boiling Point

723 °F at 760 mmHg (NTP, 1992)
384 °C
BP: 231 °C at 5 mm Hg
385 °C
727 °F

Flash Point

405 °F (NTP, 1992)
405 °F
420 °F (215 °C) (Open cup)
215 °C o.c.
420 °F (open cup)
(oc) 420 °F

Heavy Atom Count

28

Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
16.0 (Air = 1)
Relative vapor density (air = 1): 13.45
13.45

Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float
0.981 g/cu cm at 25 °C
Relative density (water = 1): 0.986
0.99

LogP

7.6 (LogP)
log Kow = 7.60
5.03

Odor

Slight odor

Decomposition

When heated to decomp it emits acrid smoke.

Appearance

Solid powder

Melting Point

-58 °F (NTP, 1992)
-55 °C
-50 °C
-58 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C42K0PH13C

GHS Hazard Statements

H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Bis(2-ethylhexyl) phthalate (also known as diethylhexyl phthalate, DEHP) is a colorless oily liquid with a slight odor. It is slightly soluble in water. USE: Most DEHP produced is added to polyvinyl chloride (PVC) plastics to make them flexible. Chemicals that make plastics flexible are called plasticizers. PVC materials containing DEHP have been used for consumer household items, building products and medical supplies. DEHP has been found in a long list of items including: tablecloths, shower curtains, furniture and automobile upholstery, imitation leather, garden hoses, floor tiles, swimming-pool liners, sheathing for wire and cable, rainwear, shoes, toys, dolls, food packaging materials, tubing used in commercial milking equipment, and weather stripping. Medical devices containing DEHP include: blood and intravenous solution bags, catheters, tubing for dialysis and intravenous solutions, oxygen masks, and urine and colostomy bags. In 2005, about 40% of DEHP made in the U.S. was used for medical devices. About 30% was used for consumer products and 30% for building products. DEHP also has been used as a plasticizer for non-PVC materials, including polyvinyl butyral, natural and synthetic rubber, chlorinated rubber, ethyl cellulose, and nitrocellulose. The use of DEHP as a plasticizer has been declining in the U.S. and Europe due to concern for its potential toxicity. It is being replaced with other plasticizers that may have lower toxicity. In 2005, DEHP accounted for about 10% of plasticizers used in the U.S. to make products, compared with about 50-60% in Japan and other parts of Asia. Congress has permanently banned three types of phthalates, including DEHP, in any amount greater than 0.1 percent in children's toys and certain child care articles. EXPOSURE: The major route of exposure for the general population is through ingestion of food and drinks contaminated with DEHP. Young children can be exposed by teething on toys and other plastic objects. Lesser exposure can occur from breathing in contaminated air and skin contact with products containing DEHP. Exposure also may occur through medical devices that contain DEHP. DEHP is no longer used in baby teethers, baby rattles, or plastic food wrap products made in the U.S. If released to air, it will rapidly break down by direct sunlight. DEHP released to air will also be in or on particles that eventually fall to the ground. If DEHP is released to soil or water it is expected to bind to soil particles or suspended particles. DEHP is not expected to move through soil. DEHP is not expected to move into air from wet soil and water surfaces. DEHP is slowly degraded by microorganisms and may build up in tissues of aquatic organisms. RISK: Knowledge of possible health effects from DEHP comes from studies of laboratory animals given high amounts of DEHP. Damage to reproductive tissues occurred in male laboratory animals given very high doses of DEHP by mouth for short periods of time. Liver and testes tissue damage and decreased fertility were found in laboratory animals fed high levels of DEHP in food for much of their lives. Liver tumors were also found in these long-term studies. Testicular and pancreatic tumors were found in some studies. Abortions by females were found in laboratory animals given high doses of DEHP by mouth or in food during pregnancy. Surviving male offspring had abnormal development of the testes. The possible toxicity of DEHP in laboratory animals exposed by inhalation or skin contact is not as well studied as in orally exposed animals. The U.S. EPA IRIS program determined that DEHP is a probable human carcinogen, based on inadequate human evidence and adequate evidence for cancer in laboratory animals fed DEHP at high concentrations in food for most of their lives. Based on the same evidence, the International Agency for Research on Cancer determined that DEHP is possibly carcinogenic to humans. Similarly, the U.S. National Toxicology Program 13th Report on Carcinogens determined that DEHP is reasonably anticipated to be a human carcinogen. (SRC)

Pharmacology

Diethylhexylphthalate is a colorless, oily organic carcinogen with a slight odor. Bis(2-Ethylhexyl) Phthalate is mainly used as a plasticizer for fabricating flexible materials for many household products. Inhalation, digestion, and dermal contact are the primary routes of potential exposure, which was linked to increased incidence of hepatocellular carcinomas in animals. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Plasticizers

Mechanism of Action

... A single dose of 1000 mg/kg bw MEHP (> 97% purity) in corn oil was administered by gavage to 5-week-old Sprague-Dawley rats, 28-day-old wild-type C57CL/6 mice, or 28-day-old gld mice. The gld mice express a dysfunctional fasL protein, which cannot bind to the fas receptor to initiate apoptosis. ... Following MEHP exposure, apoptosis was found to occur primarily in spermatocytes in both wild-type and gld mice. In wild-type mice, germ cell apoptosis was significantly increased from 6 to 48 hours following MEHP exposure. Apoptotic activity peaked between 12 and 24 hours with 5-fold increases compared to baseline levels. A significant ~2-fold increase in apoptosis compared to baseline levels was observed at 12 and 48 hours following MEHP exposure of gld mice. In both groups of mice, apoptotic activity returned to baseline levels by 96 hours following exposure. Western blot analyses revealed that fas expression significantly increased in wild-type mice (~ 3-fold) at 3 hours following MEHP exposure. There was no significant alteration in fas expression following MEHP exposure in gld mice. Expression of DR4, DR5, and DR6 proteins /which are fas-independent death receptors in the tumor necrosis factor (TNF) superfamily/ occurred in both wild-type and gld mice, but MEHP exposure did not increase expression in either strain. DR5 but not DR4 expression significantly increased in Sprague-Dawley rat testes (~1.5-fold) at 1.5 and 3 hours following MEHP exposure. Procaspase 8 cleavage products, downstream receptor-mediated signals of apoptotic pathways, were detected in testes of wild-type and gld mice, but expression was significantly increased only in gld mice at 6 hours following MEHP exposure. Electrophoretic mobility shift assays demonstrated that DNA binding of NFkappa3, a receptor-mediated downstream signal possibly involved in cell death or survival, was generally reduced in wild-type mice but upregulated in gld mice following MEHP exposure. ... /It was/ concluded that these findings demonstrate that germ-cell related death receptors and downstream signaling products appear to respond to MEHP-induced cell injury ... /MEHP/
Sprague-Dawley male rats were treated orally with 250, 500, or 750 mg/kg/d Di(2-ethylhexyl) phthalate (DEHP) for 28 days, while control rats were given corn oil. The levels of cell cycle regulators (pRb, cyclins, CDKs, and p21) and apoptosis-related proteins were analyzed by Western blot analysis. The role of PPAR-gamma (PPAR-gamma), class B scavenger receptor type 1 (SR-B1), and ERK1/2 was further studied to examine the signaling pathway for DEHP-induced apoptosis. Results showed that the levels of pRB, cyclin D, CDK2, cyclin E, and CDK4 were significantly lower in rats given 500 and 750 mg/kg/d DEHP, while levels of p21 were significantly higher in rat testes. Dose-dependent increases in PPAR-gamma and RXRalpha proteins were observed in testes after DEHP exposure, while there was a significant decrease in RXRgamma protein levels. In addition to PPAR-gamma, DEHP also significantly increased SR-B1 mRNA and phosphorylated ERK1/2 protein levels. Furthermore, DEHP treatment induced pro-caspase-3 and cleavage of its substrate protein, poly(ADP-ribose) polymerase (PARP), in a dose-dependent manner. Data suggest that DEHP exposure may induce the expresson of apoptosis-related genes in testes through induction of PPAR-gamma and activation of the ERK1/2 pathway.
Global gene expression profiling combined with an evaluation of Gene Ontology (GO) and pathway mapping tools /was used/ ... for identifying the molecular pathways and processes affected /to examine/ ... the acute effects caused by the non-genotoxic carcinogen and peroxisome proliferator (PP) diethylhexylphthalate (DEHP) in the mouse liver as a model system. Consistent with what is known about the mode of action of DEHP, /the/ GO analysis of transcript profiling data revealed a striking overrepresentation of genes associated with the peroxisomal cellular component, together with genes involved in carboxylic acid and lipid metabolism. Furthermore ... gene expression changes associated with additional biological functions, including complement activation, hemostasis, the endoplasmic reticulum overload response, and circadian rhythm /were revealed/. Together, these data reveal potential new pathways of PP action and shed new light on the mechanisms by which non-genotoxic carcinogens control hepatocyte hypertrophy and proliferation. ...
... Peroxisome proliferator-activated receptor alpha (PPAR-alpha), the nuclear receptor, is a member of the steroid hormone receptor superfamily and binds to DNA as a heterodimer with the retinoid X receptor (RXR). Peroxisome proliferator response elements (PPREs) have been found in genes for both peroxisomal and microsomal fatty acid-oxidizing enzymes. ... The species differences /responding to peroxisome proliferators, eg DEHP/, particularly with respect to humans compared to rats and mice, can be potentially attributed to ... the level of expression and functional capability of PPAR-alpha, the presence or absence of active PPREs in the promoter region of specific genes, and other aspects of interaction with transcriptional regulatory proteins. ... Marked species differences in the expression of PPAR-alpha mRNA have been demonstrated between rodent and human liver, with the latter expressing 1-10% of the levels found in mouse or rat liver ... PPAR-alpha protein expression /in human livers/ contained less than 10% of the level in mice. ... In most human samples studied, it was found that PPREs are mainly bound by other competing proteins that may block peroxisome proliferator responsiveness. In addition, the low levels of PPAR-alpha protein detected in human liver were lower than those estimated from RNA analysis and this was explained by the finding that a significant fraction of PPAR-alpha mRNA is mis-spliced in human liver. ... The truncated PPAR-alpha mRNA accounted for 25-50% of total PPAR-alpha mRNA in 10 human liver samples, while no truncated PPAR-alpha mRNA was found in livers of rats and mice. The truncated human PPAR-alpha mRNA was expressed in vitro, where it was shown to (a) fail to bind to PPRE, a necessary step for gene activation and (b) interfere with gene activation by expressed full-length human PPAR-alpha, in part due to titration of coactivator CREB-binding protein, an additional element of transcriptional regulation. ... Differential species sensitivity to peroxisome proliferators could depend on gene-specific factors. In the case of peroxisomal acyl-coenzyme A oxidase, the promoter regions containing PPRE responsible for transcriptional activation of the rodent gene are not present in the promoter region of the human gene ... The absence of a significant response of human liver to induction of peroxisome proliferation and hepatocellular proliferation is explained by several aspects of PPAR-alpha-mediated regulation of gene expression. ... Overall, these findings indicate that the increased incidence of liver tumors in mice and rats treated with di(2-ethylhexyl) phthalate results from a mechanism that does not operate in humans.

Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992)
0.00000014 [mmHg]
Vapor pressure = 9.75X10-6 mm Hg at 25 °C
1.42X10-7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.001
1.32 mmHg at 392 °F
<0.01 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.

Other CAS

117-81-7
15495-94-0
82208-43-3
8033-53-2

Absorption Distribution and Excretion

When administered either IV or orally ... it is mainly excreted in urine and bile.
It appeared to be rapidly cleared from blood, most being removed within 5-7 hr of completion of dialysis.
In one study of subjects who received hemodialysis, blood transfusions or blood that had previously been in contact with polyvinyl chloride medical products, di(2-ethylhexyl) phthalate was found at the following levels (ug/g wet tissue): brain (1.9), heart (0.5), kidney (1.2-2.2), liver (1.5-4.6), lung (1.4-2.2) & spleen (2.2-4.7).
The levels of di(2-ethylhexyl) phthalate in neonatal heart tissue from infants who had undergone umbilical catheterization, either alone or with admin of blood products, were reported to be higher than those in similar tissue from untreated infants.
For more Absorption, Distribution and Excretion (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (67 total), please visit the HSDB record page.

Metabolism Metabolites

It is hypothesized that the teratogen di(2-ethylhexyl) phthalate (DEHP) acts by in vivo hydrolysis to 2-ethylhexanol (2-EXHO), which in turn is metabolized to 2-ethylhexanoic acid (2-EXHA), the proximate teratogen. Teratological studies were conducted with Wistar rats, with administration of these agents on day 12 of geatation. On an equimolar basis DEHP was least potent, 2-ethylhexanol was intermediate, and 2-ethylhexanoic acid was the most potent of the three agents, which is consistent with the hypothesis. Similarity in the types of defects found with these agents also suggests a common mechanism, with 2-ethylhexanoic acid as the proximate teratogen.
When admin either iv or orally, it is rapidly metabolized to derivatives of mono-(2-ethylhexyl)-phthalate. ...
Rats have been reported to metabolize di(2-ethylhexyl) phthalate to 5-keto-2-ethylhexyl phthalate, 5-carboxyl-2-ethylpentyl phthalate, 5-hydroxy-2-ethylhexyl phthalate & 2-carboxymethylbutyl phthalate after initial hydrolysis to mono(2-ethylhexyl) phthalate.
African green monkeys & ferrets, in contrast to rats, excrete di(2-ethylhexyl) phthalate metabolites in urine as glucuronide derivatives of mono(2-ethylhexyl) phthalate. Glucuronidation appears to occur at the free carboxyl group, while 2-ethylhexyl substituent is oxidized to an alcohol.
For more Metabolism/Metabolites (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (41 total), please visit the HSDB record page.
DEHP is mainly absorbed via ingestion. It is hydrolyzed in the small intestine and absorbed as monoethylhexylphthalate (MEHP) and 2-ethylhexanol, then likely distributed to the adipose tissues and kidneys. MEHP is further metabolized via numerous oxidative reactions, resulting in the formation of 30 or more metabolites, some of which can be conjugated with glucuronic acid for excretion. Oxidation of 2-ethylhexanol primarily yields 2-ethylhexanoic acid and several keto acid derivatives. Most DEHP metabolites are excreted in the urine as glucuronide conjugates, while unmetabolized DEHP is excreted in the faeces. (L181)

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester; 4376-20-9

Wikipedia

Bis(2-ethylhexyl)_phthalate

Biological Half Life

The levels of DEHP and MEHP in plasma have been studied in newborn infants given blood exchange transfusions. In one case the MEHP half-life was the same as for DEHP (about 12 hr), indicating that the hydrolysis of DEHP was the rate-limiting metabolic step. However, in other children the half-time of MEHP was longer than that of DEHP ... .
After the iv admin of radiolabelled DEHP, at least two elimination phases of radioactivity, with short half-lives (4.5-9 and 22 min, respectively), were observed in rat blood ... After 7 wk of oral admin, the elimination phase in the liver was considerably slower, the half-life being 3-5 days ... No accumulation of DEHP or MEHP was observed when the dosage was 2.8 g/kg/day for 7 days ... nor was there any in a long-term (5-7 weeks) feeding study at a dose level of 1 or 5 g/kg diet (corresponding to a daily dose of about 50 and 250 mg/kg bw) ... .
... The mean plasma elimination halflives of MEHP were 3.9, 3.1 and 2.8 hours, respectively for 25, 40 and 60 days old /Sprague-Dawley/ rats. ...
Two healthy male volunteers (47 and 34 years old) received 30 mg DEHP (> 99% pure) as a single dose or 10 mg/day of DEHP for 4 days ... A urinary elimination half-life of about 12 hours was estimated. ...
For more Biological Half-Life (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (9 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Phthalates
Hazardous Air Pollutants (HAPs)
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Teratogens
Plastics -> Polymer Type -> PUR; PVC (soft); ABS; (E)PS
Plastics -> Plasticisers
PLASTICIZERS

Methods of Manufacturing

Reaction of 2-ethylhexanol and phthalic anhydride.
DEHP is commercially produced from esterification of phthalic acid anhydride and 2-ethylhexanol. Esterification is completed with an acid or metal catalyst or with no catalyst at high temperature.
Preparation: P. J. Garner, G. Watson, United States of America patent 2508911 (1950 to Shell).
Di(2-ethylhexyl) phthalate is produced commercially by the reaction of excess 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid.
Nonvolatile esters such as bis(2-ethylhexyl) phthalate can be obtained continuously by the following procedure: The mixture of acid or anhydride and alcohol together with sulfuric acid is introduced at the top of a plate column. An entrainer, e.g., benzene, is distilled through the column from below. The azeotrope of water and entrainer is drawn off the top and the ester accumulates in the sump.

General Manufacturing Information

Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Synthetic Rubber Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester: ACTIVE

Analytic Laboratory Methods

A fast and reliable on-line clean-up HPLC-method for the simultaneous determination of the five major urinary metabolites of di-(2-ethylhexyl)phthalate (DEHP) namely mono-(2-ethyl-5-carboxypentyl)phthalate (5carboxy-MEPP), mono-[2-(carboxymethyl)hexyl]phthalate (2carboxy-MMHP), mono-(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) and mono-(2-ethylhexyl)phthalate (MEHP) /is presented/. These metabolites represent about 70% of an oral DEHP dose. ... 5carboxy-MEPP /was also reliably quantified and ... /with/ 2carboxy-MMHP /was identified /as major metabolites in native urines of the general population...
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: bis(2-ethylhexyl) phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: bis(2-Ethylhexyl) phthalate; Matrix: wastewater and other waters; Detection Limit: 2 ug/L.
Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: bis(2-ethylhexyl) phthalate; Matrix: drinking water; Detection Limit: 2.25 ug/L.
For more Analytic Laboratory Methods (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

In studies of the effects of DEHP ingestion on the metabolism of ethanol, there was a distinct difference between the action of single doses of 1,500-7,500 mg/kg DEHP and the same doses given over a 7-day period ... . The single dose appeared to decrease the metabolism of intraperitoneal ethanol, given 18 hours after DEHP, as reflected by an increase in the ethanol-induced sleeping time of the exposed rats and inhibition of hepatic alcohol dehydrogenase activity. On the other hand, when DEHP was given for 7 days before the ethanol, the ethanol-induced sleeping time was decreased and the activities of both alcohol and aldehyde dehydrogenase were increased. This indicates the changes in sleeping time were the result of more rapid metabolic removal of the alcohol from the system in the rats treated with repeated doses of DEHP and slower metabolism in the rats given one dose.
... One hypothesis is that altered zinc homeostasis is a cause of teratogenicity following DEHP exposure. On GD 9 (9 days post-coitus), CD-1 mice were given corn oil (vehicle) or DEHP 800 mg/kg bw by gavage. ... Maternal liver expression of metallothionein (MT)-I and MT-Il, enzymes that sequester zinc in liver and thus lower blood levels, were increased at 3.0-4.5 hours following DEHP exposure and then began returning to baseline levels at 6 hours following exposure. Maternal liver expression of zinc transporter-1 (ZnT-1), a transmembrane protein involved in zinc efflux, was not affected by DEHP exposure. Exposure to DEHP resulted in a down-regulation of MT-I, MT-Il, and ZnT-1 expression in embryonic brain from 3 to 6 hours following exposure. There was no effect on visceral yolk sac. A dose-response study was conducted in which pregnant mice were gavaged on GD 9 with 0, 50, 200, or 800 mg DEHP/kg bw. Dams were killed, and maternal liver and embryonic brains were collected at 3 hours following exposure. ... Up-regulation of MT-I ... in maternal liver reached statistical significance at 200 mg/kg bw/day DEHP ... /and/ MT-Il ... at 800 mg/kg bw. ... In embryonic brain, reductions in MT-I and ZnT-1 were significant at 200 mg/kg bw, and reductions in MT-Il were significant at 50 mg/kg bw. ... /It was/ concluded that exposure of dams to DEHP during periods of organogenesis can alter the expression of key fetal enzymes involved in zinc homeostasis.
... Four-week-old /F344 rats/ ... were stimulated with diethyistilbestrol or with pregnant mare serum gonadotropin (PMSG) following which ovaries were removed and granulosa cells harvested. Cells were cultured in the presence of 500 nM testosterone and 200 ng/mL FSH. MEHP ... was added to cultures /for 48 hr/ ... A comparison with other phthalate monoesters showed a decrease in estradiol in the medium (controlled for protein content) with MEHP 100 or 200 uM (27.8 or 55.6 mg/L) but not with comparable molar concentrations of monomethyl, -ethyl, -propyl, -butyl, -pentyl, or -hexyl phthalate. Monopentyl phthalate was associated with a decrease in estradiol production at 400 uM. mRNA for aromatase was estimated in media after culture with MEHP 0, 25, 50, or 100 uM (0, 7.0, 13.9, or 27.8 mg/L). Graphically, there appeared to be a concentration-dependent decrease in estradiol concentration and in aromatase mRNA; pair-wise comparisons with control were statistically significant for the 100 uM concentration for estradiol and for the 50 and 100 uM concentrations for aromatase mRNA. The peroxisome proliferator Wy-14,643 also decreased estradiol and aromatase mRNA. Cholesterol side-chain cleavage enzyme was not altered by MEHP ... . Aromatase protein was decreased by MEHP at concentrations of 100 and 200 uM (27.8 and 55.6 mg/L). In a final experiment, granulosa cells were incubated for 48 hours with MEHP 0 or 200 uM (0 or 56 mg/L) and 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP) added for the last 24 hours. mRNA for aromatase and cholesterol side-chain cleavage enzyme and medium progesterone levels were increased by 8-Br-cAMP in the absence of MEHP. In the presence of MEHP, mRNA for aromatase and medium estradiol levels were suppressed, but there was no suppression of P450 side-chain cleavage enzyme mRNA or progesterone. ... The results /were interpreted/ as consistent with transcriptional suppression of aromatase by MEHP independent of the FSH-cAMP pathway. ... A peroxisome proliferator-activated receptor (PPAR) pathway /was proposed/ as a candidate mechanism for MEHP suppression of granulosa cell steroidogenic function. /MEHP/
... Granulosa cells were harvested from 4-week-old Fisher rats 24 hours after injection of pregnant mare serum gonadotropin (PMSG). Cells were cultured for 48 hours with 500 nM testosterone and 200 ng/mL FSH with or without MEHP ... 50 uM (13.9 mg/L). ... MEHP in culture reduced aromatase mRNA by >40% compared to control. The addition of a peroxisome proliferator-activated receptor (PPAR)-gamma antagonist partially reversed the decrease in aromatase mRNA. PPAR-alpha and gamma agonists reduced aromatase mRNA to an extent similar to that after treatment with MEHP. To test the hypothesis that MEHP activated PPAR-gamma plus activated retinoic acid X receptor (RXR) results in aromatase suppression mediated by the PPAR-gamma:RXR heterodimer, cells were treated with MEHP plus RXR or RAR ligands. All treatments decreased aromatase, with significant additional suppression by MEHP when it was added with 9-cis-retinoic acid. To demonstrate that MEHP activity could be mediated through PPAR-alpha, MEHP treatment was shown to increase mRNA for 17 beta-hydroxysteroid dehydrogenase IV, which is inducible by PPAR-alpha. The addition of a PPAR-gamma antagonist did not alter the MEHP induction of 17 beta-hydroxysteroid dehydrogenase IV, suggesting MEHP activation of the alpha-isoform of PPAR. Both MEHP and a selective PPAR-alpha agonist, but not a selective PPAR-gamma agonist, increased the expression of Ah receptor, CYP1B1, and epoxide hydrolase. Cholesterol side-chain cleavage enzyme was not induced by MEHP or by either PPAR isoform agonist. Heart-type fatty acid-binding protein (H-FABP) was induced by MEHP and by each specific PPAR isoform agonist. ... /It was/ concluded that MEHP effects on granulosa cell gene expression, which would serve to decrease estrogen production, were mediated by both PPAR pathways. /MEHP/
For more Interactions (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable

Dates

Last modified: 08-15-2023
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